molecular formula C11H11ClN2OS B2686446 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 76289-34-4

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2686446
CAS No.: 76289-34-4
M. Wt: 254.73
InChI Key: QJZMKHLLJOADHG-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The methyl group on the benzothiazole ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiazole is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-methylbenzothiazole: A structural analog with similar chemical properties.

    3-chloropropanamide: A simpler analog with a similar functional group.

Uniqueness

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of both the benzothiazole ring and the chloropropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7-2-3-8-9(6-7)16-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMKHLLJOADHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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